molecular formula C16H23NO B14768666 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime

Cat. No.: B14768666
M. Wt: 245.36 g/mol
InChI Key: GTSIYLVKCYDJHQ-BOPFTXTBSA-N
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Description

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime is an organic compound with a complex structure. It is derived from 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one, which is known for its aromatic properties and applications in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime can be synthesized through the reaction of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields nitroso compounds, while reduction regenerates the parent ketone .

Scientific Research Applications

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its aromatic structure allows it to participate in π-π interactions, affecting molecular recognition processes .

Comparison with Similar Compounds

Uniqueness: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime is unique due to its oxime functional group, which imparts distinct reactivity and stability compared to its parent ketone and other similar compounds. This uniqueness makes it valuable in various chemical and biological applications .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(NZ)-N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C16H23NO/c1-11(17-18)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10,18H,8-9H2,1-5H3/b17-11-

InChI Key

GTSIYLVKCYDJHQ-BOPFTXTBSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC2=C(C=C1)C(CCC2(C)C)(C)C

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C

Origin of Product

United States

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